Cas no 910398-00-4 (1-(4-fluoro-2-methylphenyl)propan-2-amine)

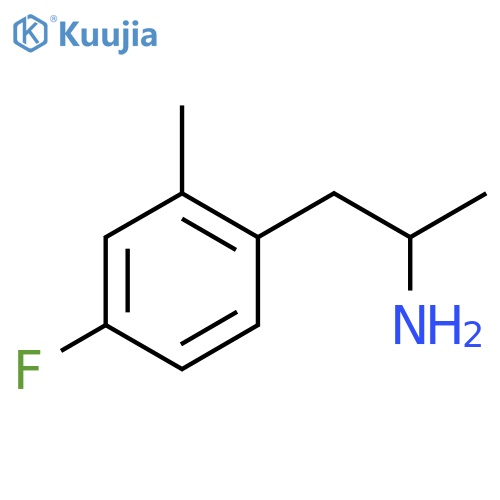

910398-00-4 structure

商品名:1-(4-fluoro-2-methylphenyl)propan-2-amine

CAS番号:910398-00-4

MF:C10H14FN

メガワット:167.223266124725

MDL:MFCD08453233

CID:4664782

PubChem ID:62124875

1-(4-fluoro-2-methylphenyl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-fluoro-2-methylphenyl)propan-2-amine

- Benzeneethanamine, 4-fluoro-α,2-dimethyl-

-

- MDL: MFCD08453233

- インチ: 1S/C10H14FN/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5,8H,6,12H2,1-2H3

- InChIKey: SPUZCOUJPWSYHA-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(F)=CC=1C)C(N)C

計算された属性

- せいみつぶんしりょう: 167.111027613g/mol

- どういたいしつりょう: 167.111027613g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 26Ų

1-(4-fluoro-2-methylphenyl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-262474-0.1g |

1-(4-fluoro-2-methylphenyl)propan-2-amine |

910398-00-4 | 95% | 0.1g |

$144.0 | 2024-06-18 | |

| Chemenu | CM435427-1g |

1-(4-fluoro-2-methylphenyl)propan-2-amine |

910398-00-4 | 95%+ | 1g |

$633 | 2023-03-01 | |

| Enamine | EN300-262474-2.5g |

1-(4-fluoro-2-methylphenyl)propan-2-amine |

910398-00-4 | 95% | 2.5g |

$1008.0 | 2024-06-18 | |

| Aaron | AR01C5U3-100mg |

1-(4-fluoro-2-methylphenyl)propan-2-amine |

910398-00-4 | 95% | 100mg |

$223.00 | 2025-02-09 | |

| Aaron | AR01C5U3-2.5g |

1-(4-fluoro-2-methylphenyl)propan-2-amine |

910398-00-4 | 95% | 2.5g |

$1411.00 | 2024-07-18 | |

| 1PlusChem | 1P01C5LR-2.5g |

1-(4-fluoro-2-methylphenyl)propan-2-amine |

910398-00-4 | 95% | 2.5g |

$1308.00 | 2024-04-20 | |

| Aaron | AR01C5U3-1g |

1-(4-fluoro-2-methylphenyl)propan-2-amine |

910398-00-4 | 95% | 1g |

$731.00 | 2025-02-09 | |

| A2B Chem LLC | AW45951-500mg |

1-(4-fluoro-2-methylphenyl)propan-2-amine |

910398-00-4 | 95% | 500mg |

$447.00 | 2024-05-20 | |

| Enamine | EN300-262474-1.0g |

1-(4-fluoro-2-methylphenyl)propan-2-amine |

910398-00-4 | 95% | 1.0g |

$513.0 | 2024-06-18 | |

| Enamine | EN300-262474-5.0g |

1-(4-fluoro-2-methylphenyl)propan-2-amine |

910398-00-4 | 95% | 5.0g |

$1488.0 | 2024-06-18 |

1-(4-fluoro-2-methylphenyl)propan-2-amine 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

910398-00-4 (1-(4-fluoro-2-methylphenyl)propan-2-amine) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量